2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of chlorine atoms and the morpholine ring. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid include other pyrimidine derivatives with different substituents, such as:
- 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
- 2,4-Dichloro-6-morpholin-4-yl-pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2N3O4 |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid |
InChI |
InChI=1S/C10H11Cl2N3O4/c11-8-7(19-5-6(16)17)9(14-10(12)13-8)15-1-3-18-4-2-15/h1-5H2,(H,16,17) |
InChI Key |
NWQQPNAEESBOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.